molecular formula C10H10F3NO2 B13622086 Methyl (s)-3-amino-3-(3,4,5-trifluorophenyl)propanoate

Methyl (s)-3-amino-3-(3,4,5-trifluorophenyl)propanoate

Cat. No.: B13622086
M. Wt: 233.19 g/mol
InChI Key: VXHMQZBQCWMACJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-3-amino-3-(3,4,5-trifluorophenyl)propanoate (CAS: 866867-74-5) is a chiral ester derivative characterized by a propanoate backbone substituted with an amino group and a 3,4,5-trifluorophenyl ring. Its molecular formula is C₁₀H₉F₃NO₂, with a molecular weight of 248.18 g/mol. The compound’s stereochemistry and fluorinated aromatic moiety make it a valuable intermediate in pharmaceutical synthesis, particularly in enantioselective catalysis and drug development. The 3,4,5-trifluorophenyl group introduces significant steric bulk and electron-withdrawing effects, which influence both its chemical reactivity and biological interactions .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)4-8(14)5-2-6(11)10(13)7(12)3-5/h2-3,8H,4,14H2,1H3/t8-/m0/s1

InChI Key

VXHMQZBQCWMACJ-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=C(C(=C1)F)F)F)N

Canonical SMILES

COC(=O)CC(C1=CC(=C(C(=C1)F)F)F)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound generally involves the construction of the β-amino acid framework with the trifluorophenyl substituent installed on the aromatic ring. Key synthetic approaches include:

  • Radical trifluoromethylation techniques : These involve generating carbon-centered radical intermediates that react with suitable precursors to introduce trifluoromethyl groups onto aromatic rings, followed by amination and esterification steps to yield the target compound with stereocontrol.

  • Amination and esterification : The amino group is introduced stereospecifically at the β-position relative to the ester, often via chiral auxiliary or asymmetric catalysis methods. Methyl esterification is typically achieved by acid-catalyzed esterification of the corresponding carboxylic acid or via methylation of the acid precursor.

  • Protection and deprotection strategies : To maintain stereochemical integrity and facilitate purification, protecting groups such as tert-butoxycarbonyl (Boc) may be used on the amino group during intermediate steps, followed by deprotection to yield the free amine.

Specific Synthetic Routes

While direct literature on the exact 3,4,5-trifluorophenyl isomer is limited, analogous compounds with similar trifluorophenyl substitutions provide insight into viable synthetic routes:

Step Description Reagents/Conditions Notes
1 Preparation of trifluorophenyl-substituted propionic acid Radical trifluoromethylation or electrophilic aromatic substitution on phenyl precursors Ensures introduction of fluorine atoms at desired positions
2 Amination at β-position Use of chiral amination catalysts or chiral auxiliaries Controls stereochemistry (S-configuration)
3 Esterification to methyl ester Acid-catalyzed esterification with methanol or methylation reagents Yields methyl ester functional group
4 Protection/deprotection of amino group (optional) Boc protection with di-tert-butyl dicarbonate; deprotection under acidic conditions Enhances stability during synthesis

Industrial Production Considerations

Industrial-scale synthesis often employs continuous flow reactors and automated systems to optimize reaction conditions, improve yield, and maintain stereochemical purity. Radical trifluoromethylation is scalable using advanced reactors, enabling production of high-purity this compound for pharmaceutical applications.

Analytical Data and Reaction Conditions

Reaction Yields and Purity

From analogous trifluorophenyl amino acid esters, yields of approximately 79–91% have been reported in two-step synthetic processes involving amination and esterification. Purity levels exceeding 97% are achievable with optimized chromatographic purification.

Reaction Conditions Summary Table

Reaction Step Typical Conditions Temperature Time Yield (%) Notes
Radical trifluoromethylation Radical initiators, inert atmosphere Ambient to 60°C 4–6 hours 80–85 Requires controlled radical generation
Amination (chiral) Chiral catalysts/base 0–25°C 12–24 hours 85–90 Stereoselective control critical
Esterification Acid catalyst (e.g., HCl), methanol solvent Reflux (~65°C) 12 hours 79 Standard Fischer esterification
Protection (Boc) Di-tert-butyl dicarbonate, base (NaOH) 0–25°C 2–4 hours >90 Optional step for amino group protection

Research Findings and Applications

Biological Activity Correlation

The trifluorophenyl substitution enhances metabolic stability and lipophilicity, improving bioavailability. Studies on related compounds demonstrate selective cytotoxicity against cancer cell lines, with IC50 values as low as 1.08 µM for lung cancer cells, indicating potential therapeutic applications.

Mechanistic Insights

The trifluoromethyl groups modulate binding affinity to target enzymes and proteins by influencing electronic and steric properties. This affects biological pathways related to cell proliferation and apoptosis, making the compound a promising candidate for drug development.

Comparative Analysis with Related Compounds

Compound Fluorination Pattern Molecular Weight (g/mol) Stereochemistry Yield (%) Notes
Methyl (S)-3-amino-3-(2,3,4-trifluorophenyl)propanoate 2,3,4-trifluoro 247.21 (S) ~85–90 Radical trifluoromethylation route
Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate 4-trifluoromethyl 247.21 Racemic or chiral 79 Fischer esterification after amination
Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-fluoro ~215 (S) N/A Stock solution preparation detailed

Summary Table of Preparation Methods

Method Description Advantages Limitations
Radical trifluoromethylation Introduces trifluoromethyl groups via radical intermediates High selectivity, scalable Requires controlled radical conditions
Chiral amination Stereoselective introduction of amino group Ensures (S)-configuration Catalyst cost, reaction time
Acid-catalyzed esterification Formation of methyl ester Simple, well-established Requires reflux, long reaction time
Protection/deprotection (Boc) Protects amino group during synthesis Enhances stability, purification Additional steps, reagents

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3,4,5-trifluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylated amines, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

Methyl (s)-3-amino-3-(3,4,5-trifluorophenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl (S)-3-amino-3-(3,4,5-trifluorophenyl)propanoate belongs to a family of amino-substituted phenylpropanoate esters. Key structural analogs include:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties
This compound 3,4,5-trifluoro C₁₀H₉F₃NO₂ 248.18 High enantioselectivity in phase-transfer catalysis (); enhanced lipophilicity due to fluorination.
Methyl (S)-3-amino-3-(3,5-difluorophenyl)propanoate 3,5-difluoro C₁₀H₁₀F₂NO₂ 231.19 Reduced steric hindrance compared to trifluoro analog; lower metabolic stability ().
Methyl (S)-3-amino-3-(4-(trifluoromethyl)phenyl)propanoate 4-(CF₃) C₁₁H₁₂F₃NO₂ 247.21 Increased electron-withdrawing effect from CF₃ group; potential for enhanced enzyme inhibition ().
Methyl (S)-3-amino-3-(3,4-dimethoxyphenyl)propanoate 3,4-dimethoxy C₁₂H₁₅NO₄ 237.25 Higher solubility in polar solvents due to methoxy groups; weaker enzymatic resistance ().

Physical and Chemical Properties

  • Lipophilicity: The trifluorophenyl group increases lipophilicity (logP ≈ 2.5) compared to non-fluorinated analogs (e.g., methyl 3-(2-O-glucosyl-4-hydroxyphenyl)propanoate in , logP ≈ -0.8). This enhances membrane permeability in drug design.
  • Thermal Stability: Fluorination improves thermal stability, as seen in combustion studies of ethyl propanoate (). The target compound’s decomposition temperature is estimated to exceed 250°C.

Q & A

Q. What synthetic routes are recommended for Methyl (S)-3-amino-3-(3,4,5-trifluorophenyl)propanoate, and how is enantiomeric purity validated?

  • Methodological Answer : The synthesis typically involves asymmetric hydrogenation of a dehydroamino acid precursor. For example, a procedure using sodium hydroxide in methanol, followed by acidification and purification (as described in trifluorophenyl analog syntheses), can be adapted . Enantiopurity is validated via chiral HPLC (e.g., retention time analysis) and LCMS (e.g., m/z 393 [M+H]+) . High enantioselectivity (>97% e.e.) can be achieved using chiral catalysts, as demonstrated in similar fluorinated derivatives .

Q. How does the 3,4,5-trifluorophenyl group influence reactivity compared to mono-/di-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing trifluorophenyl group enhances aromatic electrophilicity , impacting nucleophilic substitution and cross-coupling reactions. Comparative studies (e.g., ) show trifluorinated derivatives exhibit higher lipophilicity (logP) and metabolic stability due to fluorine’s inductive effects . Reactivity can be quantified via Hammett σ constants or computational modeling (e.g., DFT calculations).

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Use fluorescence polarization or surface plasmon resonance (SPR) to assess binding affinity to targets like proteases or kinases. For fluorinated analogs, focus on enzymes where fluorine enhances binding (e.g., ). Dose-response curves (IC50) and counter-screens for off-target effects are critical. Cellular viability assays (e.g., MTT) validate cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective synthesis at scale?

  • Methodological Answer : Optimize catalyst loading (e.g., Ru-BINAP complexes) and solvent polarity (e.g., methanol/THF mixtures) to improve yield and e.e. . Microwave-assisted synthesis (e.g., ) reduces reaction time and enhances reproducibility. Design of Experiments (DoE) identifies critical parameters (e.g., temperature, pressure) for scale-up .

Q. What methodologies establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., Cl, Br, CF3) and test in enzyme inhibition assays ( ). Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic profiles (Hammett σ) with activity. QSAR models predict bioactivity based on descriptors like polar surface area and logD .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Validate compound identity via NMR (e.g., ¹H/¹³C) and HPLC-MS to rule out impurities or stereochemical variances . Replicate assays under standardized conditions (e.g., pH 7.4, 37°C). Use meta-analysis to compare datasets (), and employ orthogonal assays (e.g., SPR vs. ITC) to confirm binding .

Q. What experimental designs assess metabolic stability in preclinical studies?

  • Methodological Answer : Conduct liver microsome assays (human/rat) with LC-MS/MS quantification to measure half-life (t1/2) and intrinsic clearance . Include plasma stability tests and CYP450 inhibition profiling. Solubility enhancers (e.g., DMSO/PEG mixtures) improve bioavailability, as noted in fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.